N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
Description
N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is an oxalamide derivative characterized by a 3-fluorophenyl group at the N1 position and a 2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl moiety at the N2 position. The oxalamide core (N,N'-disubstituted ethanediamide) provides structural rigidity and hydrogen-bonding capacity, which is critical for interactions with biological targets or materials . The thioethyl linker and imidazole-thioether group introduce sulfur-based reactivity and conformational flexibility, which may affect solubility and pharmacokinetics .
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c20-14-7-4-8-15(11-14)23-18(26)17(25)21-9-10-27-19-22-12-16(24-19)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,21,25)(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYQEDXBDDNHNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Oxalamide Formation: The final step involves the reaction of the thioether-imidazole compound with oxalyl chloride and a fluorophenyl amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s structural properties could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with enzymes or receptors can be studied to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions. The thioether linkage can also play a role in the compound’s overall bioactivity.
Comparison with Similar Compounds
Fluorinated Oxalamide Derivatives
- N1-(2,5-difluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide (): Structural Difference: Substitution of 2,5-difluorophenyl vs. 3-fluorophenyl. Implications: Fluorine position alters steric and electronic properties. The 2,5-difluoro substitution may reduce metabolic oxidation compared to mono-fluoro analogs due to increased electron-withdrawing effects. Applications: While the target compound’s use is unspecified, structurally related oxalamides are often explored as kinase inhibitors or flavoring agents (e.g., S336, a potent umami agonist) .
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide () :
- Structural Features : Contains a trifluoromethyl group and pyridyloxy substituents.
- Physical Properties : Melting point (260–262°C) suggests high crystallinity, likely due to strong intermolecular interactions.
- Biological Relevance : Pyridyl and trifluoromethyl groups enhance binding to hydrophobic pockets in enzymes, common in anticancer agents .
Oxalamide-Based Flavoring Agents
- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) (): Key Differences: Dimethoxybenzyl and pyridyl-ethyl groups instead of fluorophenyl and imidazole-thioethyl. Applications: High potency as an umami agonist (FEMA 4233). The NOEL (No Observed Effect Level) for related oxalamides is 100 mg/kg bw/day, indicating low toxicity .
Heterocyclic Thioether Derivatives
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () :
- Structural Comparison : Shares a thiazole/imidazole heterocycle and amide backbone.
- Crystal Structure : Twisted conformation between aryl and heterocyclic rings (61.8° dihedral angle) influences packing and solubility .
- Relevance : Thiazole/imidazole moieties are common in antimicrobial and antifungal agents.
Comparative Analysis Table
Research Findings and Implications
- Fluorine Substitution: Mono-fluoro (3-fluorophenyl) vs. di-fluoro (2,5-difluorophenyl) analogs show differences in electronic effects and metabolic pathways. Fluorine at the 3-position may improve target engagement compared to para/meta positions in other derivatives .
- Thioether Linkers : The thioethyl group in the target compound may increase susceptibility to oxidation compared to ether or alkyl linkers, affecting half-life .
- Heterocyclic Moieties: Imidazole-thioethyl groups (target) vs. thiazole () or pyridine () influence binding specificity.
Biological Activity
N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. Its unique structural features, including an oxalamide linkage and a phenyl-substituted imidazole ring, suggest diverse mechanisms of action that merit detailed investigation.
- Molecular Formula : CHFNOS
- Molecular Weight : 384.4 g/mol
- CAS Number : 897456-86-9
The compound primarily functions as an inhibitor of kinesin spindle protein (KSP), which is crucial for mitotic spindle formation during cell division. By inhibiting KSP, this compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Key Mechanisms:
- Inhibition of KSP : The binding to the motor domain of KSP inhibits its ATPase activity, preventing microtubule interaction.
- Apoptosis Induction : The inhibition of KSP can activate the p53 pathway, promoting apoptosis in cancer cells.
- Influence on Cell Signaling : The compound may affect various signaling pathways involved in cell proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 0.29 | KSP inhibition leading to mitotic arrest |
| HeLa (Cervical) | 0.51 | Induction of apoptosis through p53 activation |
| HepG2 (Liver) | 0.90 | Disruption of cell cycle progression |
Antimicrobial Activity
The compound also shows potential antimicrobial properties, particularly against certain strains of bacteria and protozoa, although specific IC values are still under investigation.
Case Studies
- Study on KSP Inhibition :
- A study evaluated the effects of this compound on cancer cell lines. Results demonstrated effective inhibition of KSP, leading to significant reductions in cell viability across multiple tested lines.
- Antimicrobial Testing :
- Preliminary tests indicated activity against Plasmodium falciparum with IC values in the low µM range, suggesting potential as an antimalarial agent.
Q & A
Basic Research Questions
Q. What synthetic routes and reaction conditions are optimal for preparing N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide with high purity and yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling of fluorophenyl and imidazole-thioethyl precursors via oxalamide linkage. Key steps include:
- Use of coupling reagents like EDCI/HOBt for amide bond formation under inert atmospheres (N₂ or Ar) .
- Controlled temperature (0–25°C) to minimize side reactions and stereochemical mixtures .
- Purification via column chromatography followed by recrystallization in ethanol or acetonitrile to achieve >90% HPLC purity .
- Validation : Confirm structure and purity using LC-MS (APCI+ for molecular ion detection) and ¹H NMR (DMSO-d₆ at 50°C to resolve rotamers) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve rotameric splitting in DMSO-d₆ at elevated temperatures (50°C), focusing on oxalamide NH signals (δ 8.35–10.75 ppm) and aromatic/heterocyclic protons .
- LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to confirm molecular weight .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound across different assay systems (e.g., antiviral vs. non-active results) be systematically resolved?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., cell-based HIV entry inhibition vs. enzymatic target binding) to rule out false positives .
- Structural Analysis : Use X-ray crystallography or docking studies (e.g., AutoDock Vina) to verify binding poses in active sites (e.g., CD4-binding pocket of HIV gp120) .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to identify potential assay interference from metabolites .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound for antiviral applications?
- Methodological Answer :
- Functional Group Modulation : Replace the 3-fluorophenyl moiety with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to assess impact on binding affinity .
- Stereochemical Control : Synthesize enantiomers via chiral HPLC separation and test for activity differences (e.g., EC₅₀ shifts in HIV inhibition assays) .
- Computational Modeling : Perform MD simulations (AMBER/CHARMM) to predict interactions with viral entry proteins and guide synthetic prioritization .
Q. What methodologies are recommended for analyzing the compound’s binding kinetics with biological targets (e.g., HIV gp120)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize recombinant gp120 on CM5 chips and measure association/dissociation rates (kₐ/kd) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in PBS buffer (pH 7.4) to assess enthalpy-driven vs. entropy-driven interactions .
- Competitive Binding Assays : Use fluorescently labeled CD4-mimetic probes (e.g., BNM-III-170 analogs) to determine IC₅₀ values in displacement studies .
Q. How can reaction kinetics and solvent effects be optimized for derivatization of the thioethyl-imidazole moiety?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for nucleophilic substitution reactions, monitoring progress via TLC .
- Catalyst Optimization : Evaluate bases (e.g., K₂CO₃ vs. Et₃N) and phase-transfer catalysts (e.g., TBAB) to enhance thiol-alkylation efficiency .
- Kinetic Profiling : Use stopped-flow NMR to measure reaction rates at varying temperatures (Arrhenius analysis) and identify rate-limiting steps .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values for this compound in antiviral assays?
- Methodological Answer :
- Standardize Assay Conditions : Normalize data using internal controls (e.g., T-20 enfuvirtide as a reference inhibitor) and consistent cell lines (e.g., TZM-bl for HIV entry assays) .
- Batch-to-Batch Variability : Re-synthesize the compound under controlled conditions (e.g., anhydrous solvents, strict stoichiometry) and retest .
- Meta-Analysis : Pool data from multiple studies (≥3 independent labs) and apply statistical weighting to resolve outliers .
Experimental Design Considerations
Q. What in vitro and in vivo models are most suitable for evaluating this compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- In Vitro : Use Caco-2 cell monolayers to measure permeability (Papp) and predict oral bioavailability .
- In Vivo : Conduct PK studies in rodent models (Sprague-Dawley rats) with IV/PO dosing, monitoring plasma levels via LC-MS/MS over 24h .
- Metabolite ID : Perform hepatic microsomal incubations with NADPH to identify oxidative metabolites (e.g., imidazole ring hydroxylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
